4-(4-bromo-2-chlorophenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid
Overview
Description
4-(4-bromo-2-chlorophenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C15H21BrClNO6 and its molecular weight is 426.69 g/mol. The purity is usually 95%.
The exact mass of the compound [4-(4-bromo-2-chlorophenoxy)butyl](2-methoxyethyl)amine oxalate is 425.02408 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Sorption and Environmental Fate
- Sorption experiments with related phenoxy herbicides indicate that soil organic matter and iron oxides are significant sorbents. This insight could help in understanding the environmental fate and mobility of similar compounds, including "4-(4-bromo-2-chlorophenoxy)butylamine oxalate" in soil and aquatic systems (Werner et al., 2012).
Health Assessment and Toxicological Effects
- Polybrominated dibenzo-p-dioxins and dibenzofurans, which might share structural similarities or environmental behavior with the compound of interest, have been studied for their health impacts, highlighting the importance of understanding such compounds' potential toxicological effects (Mennear & Cheng-chun Lee, 1994).
Microbial Degradation
- The microbial biodegradation of phenoxy herbicides, which could include compounds structurally related to "4-(4-bromo-2-chlorophenoxy)butylamine oxalate," is critical for mitigating environmental pollution and understanding the compound's breakdown pathways (Magnoli et al., 2020).
Analytical Chemistry and Environmental Monitoring
- Analytical methods for detecting and quantifying polybrominated diphenyl ethers and their methoxylated derivatives in environmental samples highlight the importance of analytical chemistry in monitoring and understanding the distribution and impact of such compounds in the environment (Hites, 2008).
Properties
IUPAC Name |
4-(4-bromo-2-chlorophenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrClNO2.C2H2O4/c1-17-9-7-16-6-2-3-8-18-13-5-4-11(14)10-12(13)15;3-1(4)2(5)6/h4-5,10,16H,2-3,6-9H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZFKOPEAXCIHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCCCOC1=C(C=C(C=C1)Br)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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